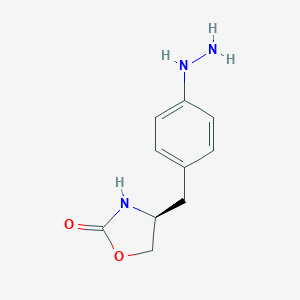

(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone” involves several steps. One method involves the diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one with sodium nitrite in the presence of hydrochloric acid. This is followed by the treatment of the diazonium salt with stannous chloride to produce (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one .Applications De Recherche Scientifique

Antibacterial Properties : Oxazolidinones are a class of synthetic antibacterial agents with a unique mechanism of bacterial protein synthesis inhibition. They demonstrate significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecium, Streptococcus pyogenes, and others (Zurenko et al., 1996). Another study found that certain oxazolidinones with 1,2,3-triazole replacements showed good antibacterial properties with reduced activity against monoamine oxidase A, suggesting an improved safety profile (Reck et al., 2005).

Chemical Synthesis and Modifications : Oxazolidinones are used as chiral auxiliaries in asymmetric synthesis. For example, the modification of Evans Auxiliary with oxazolidinones leads to more efficient synthesis processes (Hintermann & Seebach, 1998). Additionally, research has been conducted on the chemical development of enantiopure 4-substituted oxazolidinones, demonstrating their utility in large-scale production (Vo et al., 2003).

Application in Biofilm Inhibition : A study demonstrated that 5-benzylidene-4-oxazolidinones can inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus, suggesting their potential as chemical probes for studying bacterial biofilms (Edwards et al., 2017).

Antimicrobial Drug Development : Oxazolidinones have been explored for their potential in treating multidrug-resistant gram-positive bacterial infections. Studies have shown potent in vitro and in vivo activities against strains of staphylococci, streptococci, enterococci, and Mycobacterium tuberculosis (Brickner et al., 1996).

Protein Synthesis Inhibition in Bacteria : Oxazolidinones act by inhibiting the initiation of protein synthesis in bacteria. For instance, linezolid, a known oxazolidinone, has been shown to inhibit the formation of the initiation complex in bacterial translation systems (Swaney et al., 1998).

Synthesis of Novel Oxazolidinone Derivatives : Research into the synthesis of oxazolidinone derivatives has been conducted for developing potential antimicrobial agents. This includes the synthesis of compounds with various biological activities and the identification of structure-activity relationships (Devi et al., 2013).

Target of Oxazolidinone Antibiotics : Oxazolidinones target the ribosomal RNA in bacteria, specifically interfering with protein synthesis. Their unique binding sites and mode of action distinguish them from other antibiotics (Matassova et al., 1999).

Nonproteinogenic Amino Acid Synthesis : Oxazolidinones have been used in the stereoselective synthesis of nonproteinogenic amino acids, demonstrating their utility in complex organic syntheses (Wee & Mcleod, 2003).

Propriétés

IUPAC Name |

(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBEGPKQKEJBN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

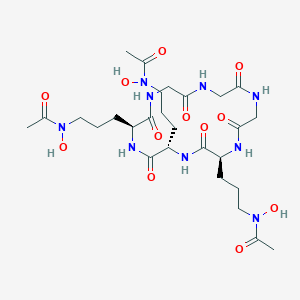

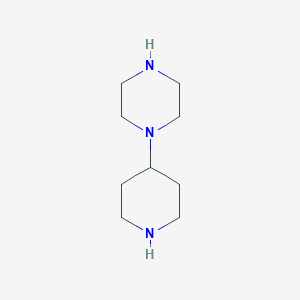

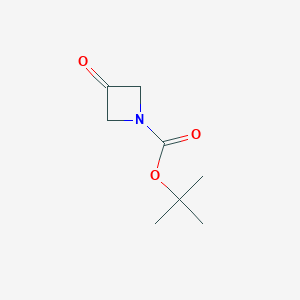

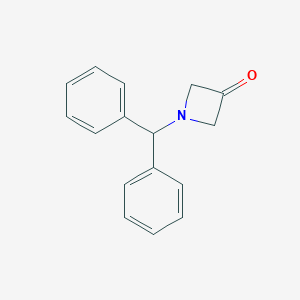

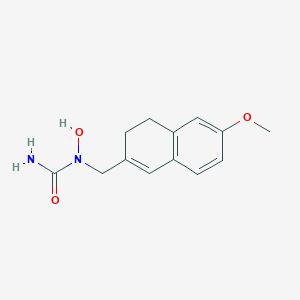

Feasible Synthetic Routes

Q & A

Q1: What is the role of (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone in the synthesis of Zolmitriptan?

A1: (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone serves as a crucial precursor in the final step of Zolmitriptan synthesis. It reacts with 4-(N,N-dimethyl)-amino-dibutyl acetal through a Fischer indole synthesis to yield the final Zolmitriptan molecule. [] This reaction forms the characteristic indole ring system present in Zolmitriptan.

Q2: The provided research articles detail two distinct synthetic routes to (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone. Can you highlight the key differences between these approaches?

A2: Both papers utilize distinct starting materials and reaction sequences to arrive at (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone.

- Method 1 []: This approach begins with (S)-3-(4-nitrophenyl)-2-amino-1-propanol and involves a series of reactions including cyclization, reduction, and diazotization to ultimately obtain (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone.

- Method 2 []: This method utilizes methyl-4-nitro-(L)-phenylalaninate hydrochloride as the starting material. It involves carbamate formation, multiple reduction steps, and a ring closure reaction to synthesize (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.